molecular formula C8H15ClO B8658984 1-Chloro-3-methylheptan-2-one

1-Chloro-3-methylheptan-2-one

Cat. No.: B8658984
M. Wt: 162.66 g/mol
InChI Key: IDZVYSHHINTDQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-3-methylheptan-2-one is a chlorinated aliphatic ketone with the molecular formula C₈H₁₃ClO (molecular weight: 160.64 g/mol). Its structure features a chlorine atom at position 1, a methyl group at position 3, and a ketone group at position 2 of a seven-carbon chain. This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, where chlorinated ketones serve as precursors for nucleophilic substitutions or condensations.

Properties

Molecular Formula

C8H15ClO

Molecular Weight

162.66 g/mol

IUPAC Name

1-chloro-3-methylheptan-2-one

InChI

InChI=1S/C8H15ClO/c1-3-4-5-7(2)8(10)6-9/h7H,3-6H2,1-2H3

InChI Key

IDZVYSHHINTDQH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)C(=O)CCl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are selected for comparison due to shared functional groups (chloro, ketone) or structural motifs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Substituents CAS Number
1-Chloro-3-methylheptan-2-one C₈H₁₃ClO 160.64 Chloro, ketone 1-Cl, 3-CH₃ Not available
1-Chloro-3,3-dimethylpentan-2-one C₇H₁₃ClO 148.63 Chloro, ketone 1-Cl, 3,3-diCH₃ 83391-82-6
1-(Dimethylamino)-2-methyl-3-pentanone hydrochloride C₉H₁₈ClNO 207.70 Amino (tertiary), ketone, HCl salt 1-N(CH₃)₂, 2-CH₃ 63942-70-1

Key Observations :

  • Chain Length : The heptan-2-one derivative has a longer carbon backbone than pentan-2-one analogs, likely increasing its lipophilicity and boiling point .
  • Functional Groups: Replacing chlorine with a dimethylamino group (as in the hydrochloride salt) drastically alters polarity and solubility. The amino group enables hydrogen bonding, enhancing water solubility, whereas the chloro group increases hydrophobicity .

Physicochemical Properties

Property This compound (Inferred) 1-Chloro-3,3-dimethylpentan-2-one 1-(Dimethylamino)-2-methyl-3-pentanone HCl
Boiling Point ~200–220°C (estimated) 175–180°C >250°C (decomposes)
Solubility in Water Low (hydrophobic) Insoluble High (due to ionic HCl salt)
Reactivity Electrophilic at C1; prone to nucleophilic substitution Steric hindrance slows substitution Amino group participates in acid-base reactions

Research Findings :

  • Reactivity : Chlorinated ketones like 1-chloro-3,3-dimethylpentan-2-one undergo nucleophilic substitution at the chloro-bearing carbon, but steric bulk in branched analogs reduces reaction rates .
  • Hydrogen Bonding: Amino-substituted ketones (e.g., the hydrochloride salt) exhibit stronger intermolecular interactions, influencing crystallization behavior and solubility .

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